molecular formula C10H8N4O B14365132 3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile CAS No. 90138-08-2

3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile

Cat. No.: B14365132
CAS No.: 90138-08-2
M. Wt: 200.20 g/mol
InChI Key: BCQDEKKTHASCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C₁₀H₈N₄O It is characterized by its unique structure, which includes a ketone group and four nitrile groups

Preparation Methods

The synthesis of 3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with 2-aryl ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is favored for its ability to produce high yields of the desired compound. Another method involves the use of solvent-free conditions, which aligns with green chemistry principles by avoiding toxic solvents and ensuring high conversion rates .

Chemical Reactions Analysis

3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The nitrile groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s structure allows it to participate in various chemical reactions, leading to the formation of complex molecules with specific properties .

Comparison with Similar Compounds

Properties

CAS No.

90138-08-2

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

3-methyl-4-oxopentane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C10H8N4O/c1-7(8(2)15)10(5-13,6-14)9(3-11)4-12/h7,9H,1-2H3

InChI Key

BCQDEKKTHASCKC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.